molecular formula C15H17F2N3O B2948455 2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide CAS No. 2034363-48-7

2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Cat. No. B2948455
CAS RN: 2034363-48-7
M. Wt: 293.318
InChI Key: QTOFJVFMRLZUTL-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, commonly known as DFP-10825, is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods.

Mechanism of Action

DFP-10825 acts as a selective modulator of ion channels, particularly the TRPV1 and TRPA1 channels. It binds to the intracellular domain of these channels and modulates their activity, resulting in the inhibition of neuronal excitability and the transmission of pain signals.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of TRPV1 and TRPA1 channels, resulting in the reduction of pain sensation. It has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channels and the potassium channels, which play a crucial role in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a selective modulator of ion channels, which allows for more precise experiments. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to using DFP-10825 in lab experiments. It is a relatively new compound and its mechanisms of action are not yet fully understood. It is also a potent modulator of ion channels, which may have unintended effects on other physiological processes.

Future Directions

There are several future directions for the study of DFP-10825. One area of research is the development of more selective modulators of ion channels, which may have fewer unintended effects on other physiological processes. Another area of research is the study of the long-term effects of DFP-10825 on neuronal excitability and pain sensation. Finally, the potential clinical applications of DFP-10825, such as in the treatment of chronic pain, should also be explored.
In conclusion, DFP-10825 is a chemical compound that has shown potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective modulator of ion channels and has several biochemical and physiological effects. While there are some limitations to using DFP-10825 in lab experiments, there are also several future directions for its study. Further research on DFP-10825 may lead to the development of new treatments for chronic pain and other neurological disorders.

Synthesis Methods

DFP-10825 can be synthesized using various methods. One of the most common methods is the reaction of 2,4-difluoroaniline with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of ethyl chloroacetate. This reaction results in the formation of DFP-10825 as a white crystalline solid.

Scientific Research Applications

DFP-10825 has shown potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain ion channels, such as the voltage-gated sodium channels and the transient receptor potential (TRP) channels. These channels play a crucial role in the regulation of neuronal excitability and the transmission of pain signals.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-10-7-13(19-20(10)2)5-6-18-15(21)8-11-3-4-12(16)9-14(11)17/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFJVFMRLZUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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